2-Amino-3-iodonaphthalene

Vue d'ensemble

Description

2-Amino-3-iodonaphthalene is a useful research compound. Its molecular formula is C10H8IN and its molecular weight is 269.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that this compound is used in the preparation of fluorescent dyes , suggesting that it may interact with light-absorbing molecules or structures within cells.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-3-iodonaphthalene is currently unavailable . It is known that the compound is slightly soluble in water and soluble in organic solvents such as methanol, ethanol, and dichloromethane . This suggests that it may have good bioavailability when administered in an appropriate formulation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C to maintain its stability . Additionally, safety measures should be taken during its preparation and handling due to its potential environmental toxicity .

Analyse Biochimique

Biochemical Properties

It is known that the compound is stored under inert gas (nitrogen or Argon) at 2–8 °C

Cellular Effects

It is known that the compound is an irritant . It is important to avoid direct skin contact and inhalation of its dust during handling .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Activité Biologique

2-Amino-3-iodonaphthalene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

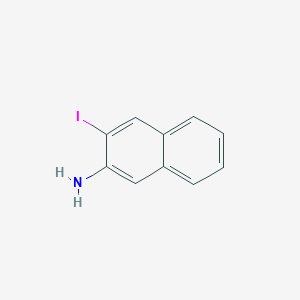

This compound is characterized by an amino group and an iodine atom attached to a naphthalene ring. The positioning of these functional groups plays a crucial role in its biological activity. The compound's unique structure allows it to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor of aldo-keto reductase (AKR) enzymes, specifically AKR1C1 and AKR1C2. These enzymes are involved in steroid metabolism, which is critical for maintaining hormonal balance in the body. The compound exhibits the following inhibitory activities:

- AKR1C1 : IC50 value of 420 nM

- AKR1C2 : IC50 value of 300 nM

These findings suggest that this compound could potentially modulate levels of dihydrotestosterone (DHT), an important androgen, by inhibiting its metabolic pathways .

Biological Activity Data Table

| Biological Activity | Target Enzyme | IC50 Value | Effect |

|---|---|---|---|

| Inhibition | AKR1C1 | 420 nM | Reduces formation of 3α and 3β-androstanediols |

| Inhibition | AKR1C2 | 300 nM | Prevents DHT metabolism |

Study on Neurosteroids

In a study examining the effects of this compound derivatives on neurosteroid levels, it was found that these compounds could enhance androgen levels within neurons. This increase could have implications for improving mood and cognitive functions in aged individuals, as low testosterone levels are associated with cognitive decline .

Research Findings

Recent studies have highlighted the dual role of iodine in enhancing the biological activity of amino acid complexes. The presence of iodine in compounds like this compound may enhance their therapeutic efficacy by modulating biological responses at the cellular level .

Moreover, ongoing research into the synthesis and functionalization of naphthalene derivatives continues to reveal new pathways for enhancing their biological activity through structural modifications .

Applications De Recherche Scientifique

Organic Synthesis

The presence of both amine and iodine functional groups makes 2-Amino-3-iodonaphthalene a valuable intermediate in organic synthesis. It can participate in various coupling reactions, allowing for the introduction of diverse functionalities. The iodine atom serves as a leaving group, facilitating further transformations.

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound derivatives as inhibitors of specific enzymes related to steroidogenesis. For instance, research on derivatives like this compound-1,4-dione has shown significant biological activity:

- Inhibition of Aldo-Keto Reductase Enzymes : This compound has been shown to inhibit AKR1C1 and AKR1C2 enzymes, which play a role in steroid metabolism. The IC50 values for these interactions are notably low, indicating strong inhibitory effects (420 nM for AKR1C1 and 300 nM for AKR1C2) .

This inhibition can lead to increased levels of dihydrotestosterone (DHT) in androgen-dependent tissues, suggesting potential therapeutic uses in conditions related to androgen deficiency .

Material Science

The structural properties of this compound also suggest its applicability in material science:

- Organic Electronics : Its unique electronic properties could be explored for applications in organic semiconductors or other electronic materials.

- Fluorescence Labeling : The compound is utilized in fluorescence labeling techniques, which are essential for tracking and visualizing biological processes in various research areas .

Case Study: Inhibition of Steroidogenic Enzymes

A study focusing on the biological activity of new derivatives revealed that this compound derivatives effectively inhibited enzymes involved in steroid metabolism. The results indicated that these compounds could potentially enhance androgen levels in neuronal tissues when administered nasally, thus offering therapeutic avenues for age-related androgen decline .

Propriétés

IUPAC Name |

3-iodonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOTXIGLMDOHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465524 | |

| Record name | 2-AMINO-3-IODONAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-14-5 | |

| Record name | 2-AMINO-3-IODONAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-amino-3-iodonaphthalene interact with its target and what are the downstream effects?

A: this compound acts as an inhibitor of aldo-keto reductase 1 (AKR1C) enzymes, specifically AKR1C1 and AKR1C2. [] These enzymes play a crucial role in steroid hormone metabolism. By inhibiting AKR1C1 and AKR1C2, this compound prevents the conversion of dihydrotestosterone (DHT) to 3α and 3β-androstanediols, respectively. This inhibition leads to an accumulation of DHT in androgen-dependent glands. []

Q2: Has this compound been tested in in vivo models?

A: Yes, the research by [] investigated the effects of this compound in castrated hamsters. The study found that administering this compound to these animals did not reduce the weight of the prostate and seminal vesicles, which are androgen-dependent glands. This suggests that the accumulation of DHT caused by the compound's inhibitory action on AKR1C enzymes might counteract the effects of castration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.